molecular formula C8H7N3O3 B1296925 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid CAS No. 299921-24-7

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Cat. No.: B1296925
CAS No.: 299921-24-7
M. Wt: 193.16 g/mol
InChI Key: XVLSHLTXQLXVJF-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound that contains both a triazole ring and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid typically involves the reaction of 5-formyl-2-furoic acid with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a furan ring.

    1,2,4-Triazole derivatives: A broad class of compounds with varying biological activities.

Uniqueness

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is unique due to the presence of both triazole and furan rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSHLTXQLXVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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